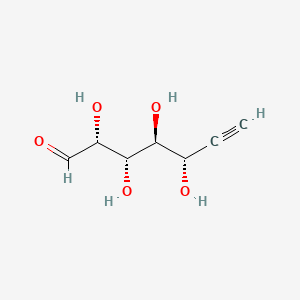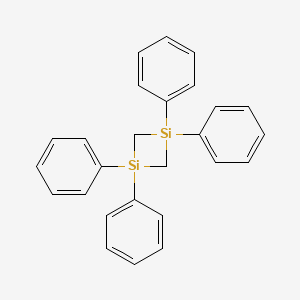
1,1,3,3-Tetraphenyl-1,3-disiletane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetraphenyl-1,3-disiletane is an organosilicon compound with the molecular formula C28H24Si2. It is characterized by the presence of two silicon atoms bonded to phenyl groups, forming a unique disiletane ring structure.
准备方法
Synthetic Routes and Reaction Conditions
1,1,3,3-Tetraphenyl-1,3-disiletane can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with a suitable halogenating agent, followed by cyclization. For example, the reaction of diphenylsilane with iodine monochloride or sodium benzenethiolate in benzenethiol can yield the desired disiletane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .
化学反应分析
Types of Reactions
1,1,3,3-Tetraphenyl-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include iodine monochloride, sodium benzenethiolate, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents such as benzene or toluene .
Major Products Formed
The major products formed from these reactions include siloxane and silane derivatives, which can be further utilized in various applications .
科学研究应用
1,1,3,3-Tetraphenyl-1,3-disiletane has several scientific research applications:
作用机制
The mechanism of action of 1,1,3,3-Tetraphenyl-1,3-disiletane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form bonds with other elements, facilitating the formation of complex structures. This property is exploited in catalysis and materials science, where the compound acts as a catalyst or a building block for larger molecules .
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is similar in structure but contains methyl and vinyl groups instead of phenyl groups.
1,1,3,3-Tetrachloro-1,3-disilacyclobutane: This compound has chlorine atoms instead of phenyl groups and forms a different ring structure.
Uniqueness
1,1,3,3-Tetraphenyl-1,3-disiletane is unique due to its phenyl groups, which impart distinct chemical properties and reactivity. These properties make it particularly useful in applications requiring stability and specific reactivity patterns .
属性
CAS 编号 |
2319-40-6 |
|---|---|
分子式 |
C26H24Si2 |
分子量 |
392.6 g/mol |
IUPAC 名称 |
1,1,3,3-tetraphenyl-1,3-disiletane |
InChI |
InChI=1S/C26H24Si2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-28(22-27,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI 键 |
BBQCMUNBXIEAFS-UHFFFAOYSA-N |
规范 SMILES |
C1[Si](C[Si]1(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
相关CAS编号 |
170473-77-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)
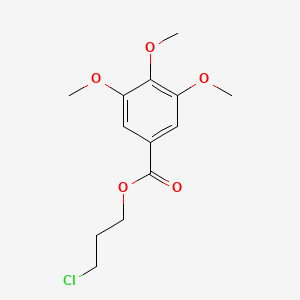
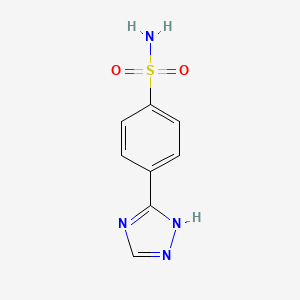
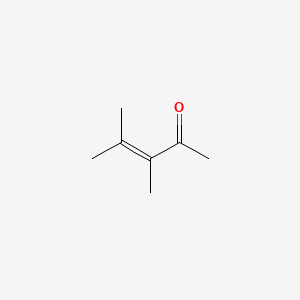
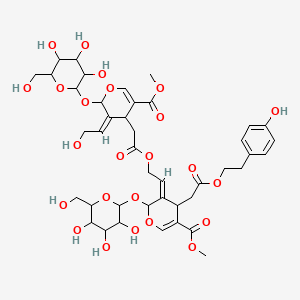
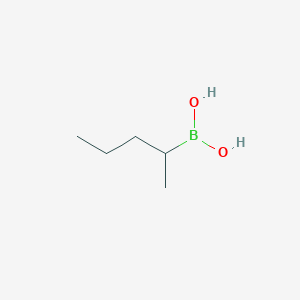
![9-Thiabicyclo[3.3.1]nonane](/img/structure/B14748427.png)
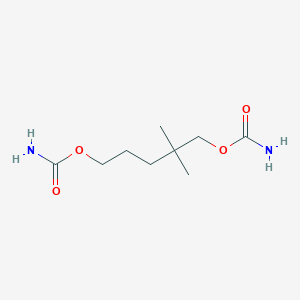
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)
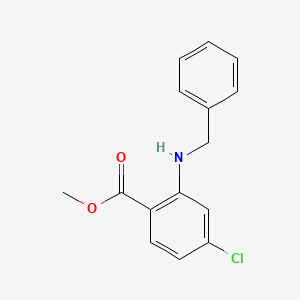
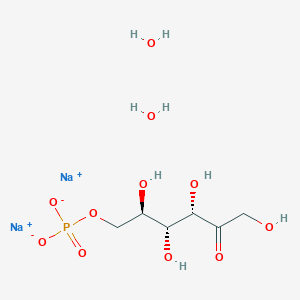
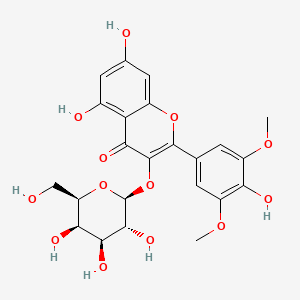
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
